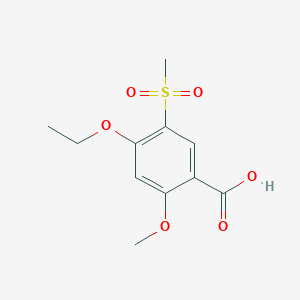![molecular formula C13H19N3O B13884883 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their versatile biological activities and are commonly found in both natural and synthetic compounds. Pyrrolidin-2-ones are widely used as synthons in organic synthesis due to their rich reactivity and are important in medicinal chemistry for their diverse functional properties .
準備方法
The synthesis of 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
化学反応の分析
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions can be employed to introduce various substituents onto the pyrrolidin-2-one ring.
Common reagents used in these reactions include oxidants, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, some pyrrolidin-2-one derivatives act as non-selective α-adrenoceptor antagonists, which can improve disrupted lipid and carbohydrate profiles and contribute to body weight reduction . The compound’s effects are mediated through its binding to α1 and α2-adrenoceptors, leading to various physiological responses .
類似化合物との比較
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: This compound is also a non-selective α-adrenoceptor antagonist and shares similar pharmacological properties.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure and exhibit diverse biological activities.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, known for their medicinal properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound in various fields of research and industry .
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
1-[3-(4-aminoanilino)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H19N3O/c14-11-4-6-12(7-5-11)15-8-2-10-16-9-1-3-13(16)17/h4-7,15H,1-3,8-10,14H2 |
InChIキー |
VWAOQPOKLNVILI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)CCCNC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


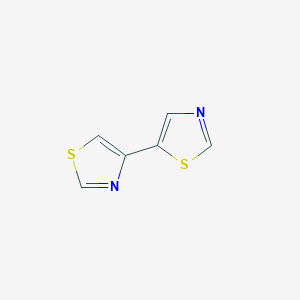
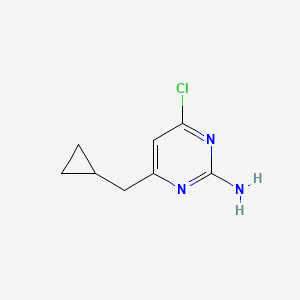
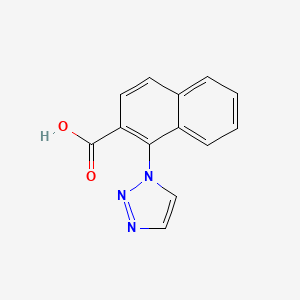
![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
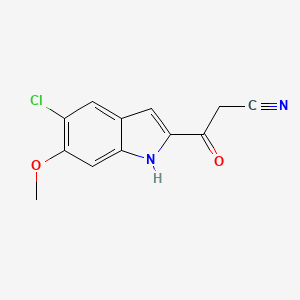
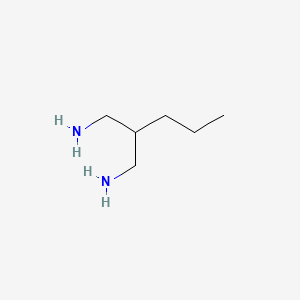
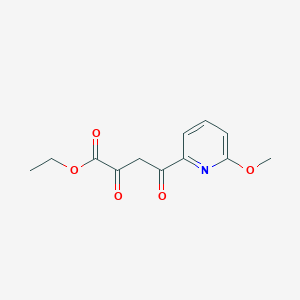
![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
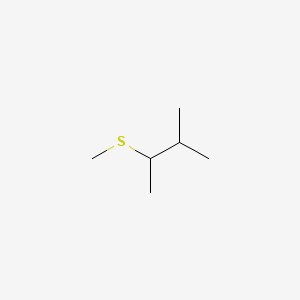
![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)
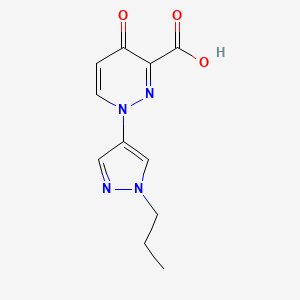
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)
